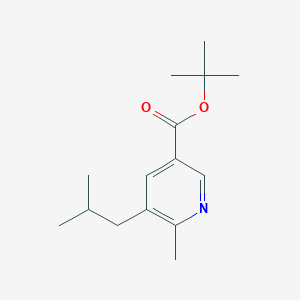
6-Methyl-5-isobutylnicotinic acid tert-butyl ester
描述
6-Methyl-5-isobutylnicotinic acid tert-butyl ester is an organic compound that belongs to the class of nicotinic acid esters This compound is characterized by the presence of a nicotinic acid core, which is a derivative of pyridine, substituted with a methyl group at the 6th position and an isobutyl group at the 5th position The esterification of the carboxylic acid group with tert-butyl alcohol results in the formation of the tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 6-Methyl-5-isobutyl-nicotinic acid with tert.-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to improved yields and reduced reaction times .
化学反应分析
Types of Reactions
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methyl and isobutyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-Methyl-5-isobutyl-nicotinic acid or its oxidized derivatives.
Reduction: Formation of 6-Methyl-5-isobutyl-nicotinic alcohol.
Substitution: Formation of 6-Methyl-5-isobutyl-nicotinic acid.
科学研究应用
6-Methyl-5-isobutylnicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to nicotinic acid derivatives.
作用机制
The mechanism of action of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The ester group may undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be compared with other nicotinic acid esters and derivatives:
6-Methyl-nicotinic acid tert.-butyl ester: Lacks the isobutyl group, resulting in different chemical and biological properties.
5-Isobutyl-nicotinic acid tert.-butyl ester:
Nicotinic acid tert.-butyl ester: The parent compound without any additional substituents, used as a reference for studying the effects of methyl and isobutyl substitutions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
属性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
tert-butyl 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-12-8-13(9-16-11(12)3)14(17)18-15(4,5)6/h8-10H,7H2,1-6H3 |
InChI 键 |
WNKYKRHADBNCOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)CC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














